molecular formula C14H19NO2 B2674328 Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 177202-65-2

Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No. B2674328
CAS RN: 177202-65-2
M. Wt: 233.311
InChI Key: QZMVYMXMKOCSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound with the CAS Number: 177202-65-2 . It has a molecular weight of 233.31 . It is a powder in its physical form .


Synthesis Analysis

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The IUPAC Name of this compound is tert-butyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate . The InChI Code is 1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3 .


Chemical Reactions Analysis

The synthesis of Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate involves a cascade reaction that includes a Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines .


Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 233.31 and is typically stored at room temperature .

Scientific Research Applications

Cascade Reactions for Tetrahydroquinoline Synthesis

Tetrahydroquinolines are valuable structural motifs found in natural products and pharmaceutical agents. Researchers have explored cascade reactions to synthesize these compounds. One notable method involves a three-component cascade reaction using 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate. The process includes Knoevenagel condensation followed by aza-Michael–Michael addition, resulting in highly substituted 1,2,3,4-tetrahydroquinolines .

Anticancer Agents Design

The scaffold of 1,2,3,4-tetrahydroquinolines has attracted attention in anticancer drug design. Researchers have explored novel derivatives with potential anticancer activity. By modifying the tert-butyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate structure, scientists aim to develop effective agents for cancer treatment .

Indole Synthesis

Tert-butyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives containing an alkyne, enyne, or diene moiety at the 4-position serve as scaffolds for synthesizing biologically active natural products. These compounds play a role in drug discovery and development .

Building Blocks for Organic Synthesis

Piperazine and N-Boc piperazine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks in organic synthesis. They contribute to the preparation of various organic compounds, such as amides, sulphonamides, Mannich bases, and Schiff’s bases .

Chemoenzymatic Kinetic Resolution

Researchers have successfully carried out the kinetic resolution of racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols using immobilized lipases. This work demonstrates the potential of tert-butyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives in chemoenzymatic synthesis .

Photophysical Properties and Dye Applications

Tetrahydroquinoline derivatives exhibit interesting photophysical properties. Researchers have explored their use as dyes, photosensitizers, and antioxidants. The tert-butyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold contributes to these applications .

properties

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMVYMXMKOCSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.